molecular formula C7H11F2N3 B13525718 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13525718
M. Wt: 175.18 g/mol
InChI Key: IISQUMWHYSWKDC-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group

Preparation Methods

The synthesis of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanamine

InChI

InChI=1S/C7H11F2N3/c1-4(10)5-3-12(2)11-6(5)7(8)9/h3-4,7H,10H2,1-2H3

InChI Key

IISQUMWHYSWKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1C(F)F)C)N

Origin of Product

United States

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